cis-5-(Tert-butoxycarbonylamino)-3,3-difluoro-cyclohexanecarboxylic acid
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Overview
Description
cis-5-(Tert-butoxycarbonylamino)-3,3-difluoro-cyclohexanecarboxylic acid: is a complex organic compound with the molecular formula C12H19F2NO4. This compound is notable for its unique structure, which includes a cyclohexane ring substituted with a tert-butoxycarbonylamino group and two fluorine atoms. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-5-(Tert-butoxycarbonylamino)-3,3-difluoro-cyclohexanecarboxylic acid typically involves multiple steps. One common method includes the protection of the amino group with a tert-butoxycarbonyl (Boc) group, followed by the introduction of fluorine atoms through electrophilic fluorination. The cyclohexane ring is then constructed through a series of cyclization reactions. The final product is obtained after purification steps such as recrystallization or chromatography .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods often incorporate advanced purification techniques to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions: cis-5-(Tert-butoxycarbonylamino)-3,3-difluoro-cyclohexanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorine-substituted positions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
cis-5-(Tert-butoxycarbonylamino)-3,3-difluoro-cyclohexanecarboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including as an inhibitor of specific enzymes.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of cis-5-(Tert-butoxycarbonylamino)-3,3-difluoro-cyclohexanecarboxylic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to changes in cellular functions .
Comparison with Similar Compounds
- cis-5-(Tert-butoxycarbonylamino)-3,3-difluorocyclohexane-1-carboxylic acid
- cis-5-{[(tert-butoxycarbonyl]amino}-3,3-difluorocyclohexane-1-carboxylic acid
Uniqueness: cis-5-(Tert-butoxycarbonylamino)-3,3-difluoro-cyclohexanecarboxylic acid is unique due to its specific substitution pattern and the presence of both fluorine atoms and a tert-butoxycarbonylamino group. These features confer distinct chemical properties, such as increased stability and reactivity, making it valuable for various research applications .
Properties
Molecular Formula |
C12H19F2NO4 |
---|---|
Molecular Weight |
279.28 g/mol |
IUPAC Name |
3,3-difluoro-5-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C12H19F2NO4/c1-11(2,3)19-10(18)15-8-4-7(9(16)17)5-12(13,14)6-8/h7-8H,4-6H2,1-3H3,(H,15,18)(H,16,17) |
InChI Key |
CDVFIGFKFSWZQV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(CC(C1)(F)F)C(=O)O |
Origin of Product |
United States |
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